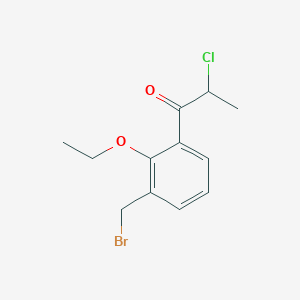
1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl derivative, followed by chlorination and subsequent ethoxylation. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and methanol (MeOH), with reaction times varying from a few hours to overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve high efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted phenyl derivatives, ketones, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and chloropropanone groups are reactive sites that can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This compound may also affect cellular pathways by altering the redox state or inducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromomethyl-1,3-dioxolane: A compound with similar bromomethyl functionality but different ring structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and is used in different synthetic applications.
Uniqueness
1-(3-(Bromomethyl)-2-ethoxyphenyl)-2-chloropropan-1-one is unique due to its combination of bromomethyl, ethoxy, and chloropropanone groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets and versatile chemical transformations, making it valuable in both research and industrial contexts.
Eigenschaften
Molekularformel |
C12H14BrClO2 |
|---|---|
Molekulargewicht |
305.59 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-2-ethoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-12-9(7-13)5-4-6-10(12)11(15)8(2)14/h4-6,8H,3,7H2,1-2H3 |
InChI-Schlüssel |
QXBJILWMGSOFRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC=C1C(=O)C(C)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)
![3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)
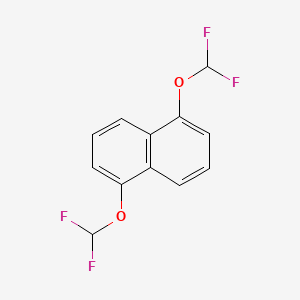
![5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B14054685.png)
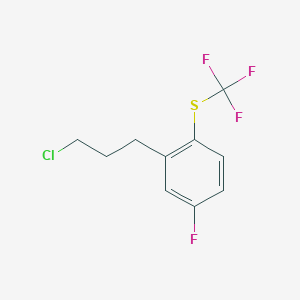
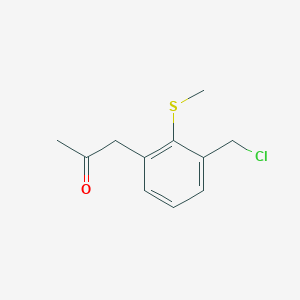
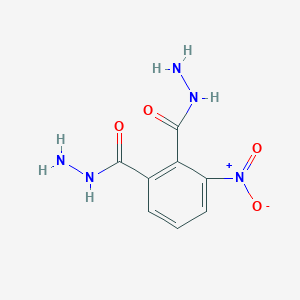

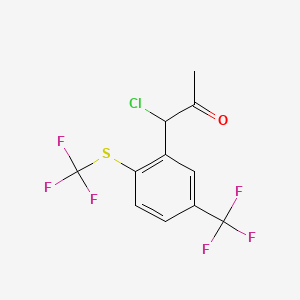
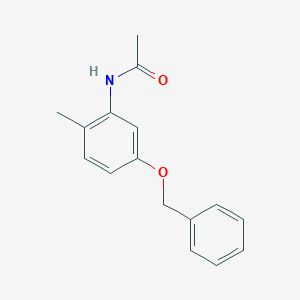

![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)


